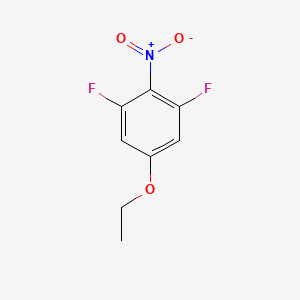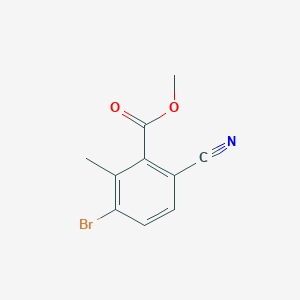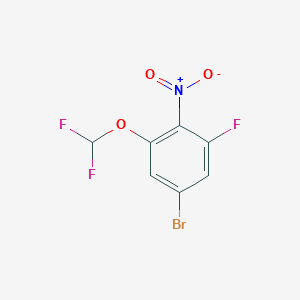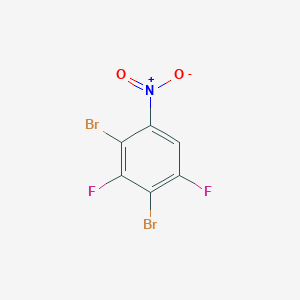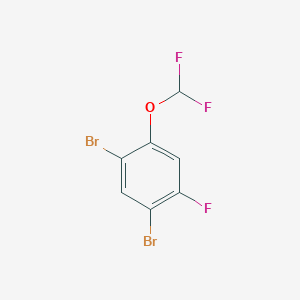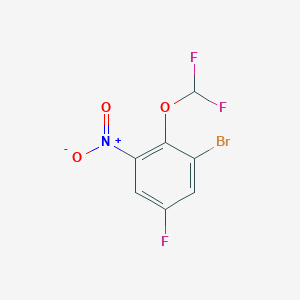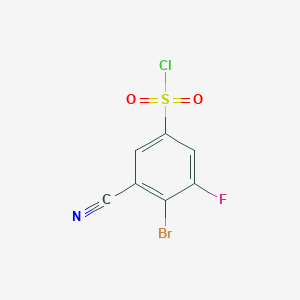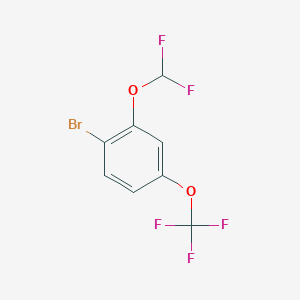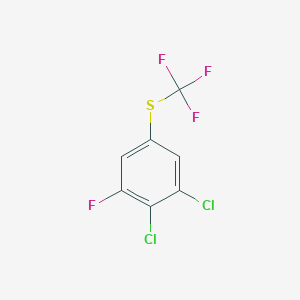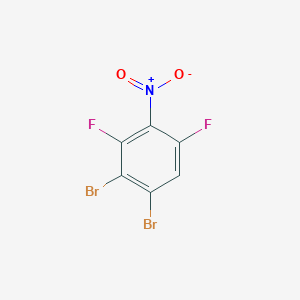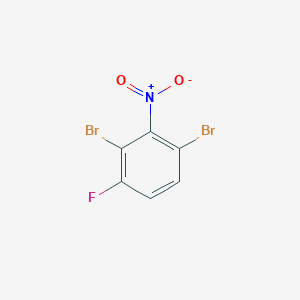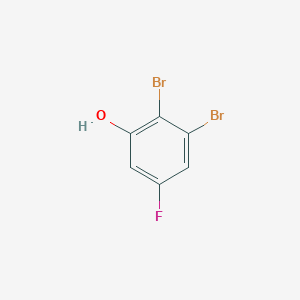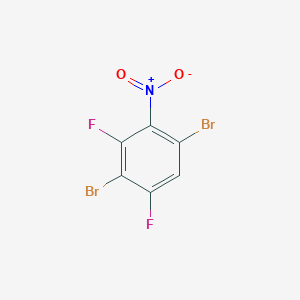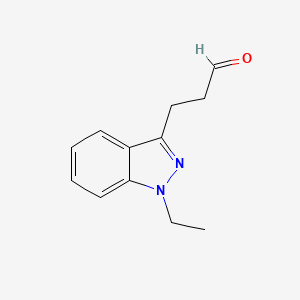
3-(1-ethyl-1H-indazol-3-yl)propanal
Vue d'ensemble
Description
3-(1-ethyl-1H-indazol-3-yl)propanal, also known as EI, is a novel compound that has gained significant attention in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular weight of 202.26 g/mol .
Synthesis Analysis
The synthesis of indazoles, the core structure of this compound, has been a subject of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 3-(1-ethyl-1H-indazol-3-yl)propanal is C12H14N2O . The InChI code is 1S/C12H14N2O/c1-2-14-12-8-4-3-6-10 (12)11 (13-14)7-5-9-15/h3-4,6,8-9H,2,5,7H2,1H3 .Physical And Chemical Properties Analysis
3-(1-ethyl-1H-indazol-3-yl)propanal is a powder with a molecular weight of 202.25 g/mol . It is stored at a temperature of -10 degrees .Applications De Recherche Scientifique
Anti-Inflammatory Applications
The indazole moiety, which is part of the structure of 3-(1-ethyl-1H-indazol-3-yl)propanal, has been associated with significant anti-inflammatory properties . Research has indicated that derivatives of indazole can be synthesized and screened for their potential in vivo anti-inflammatory effects. These compounds have been tested in models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema, showing promising results .
Antimicrobial Activity
Indazole derivatives have been explored for their antimicrobial efficacy. The structural framework of indazoles allows for the synthesis of compounds that can be potent against a variety of microbial strains. This makes 3-(1-ethyl-1H-indazol-3-yl)propanal a potential scaffold for developing new antimicrobial agents .
Anti-Cancer Research
The indazole nucleus is a part of many compounds that exhibit antiproliferative activities against various cancer cell lines. Newer derivatives synthesized from 3-(1-ethyl-1H-indazol-3-yl)propanal could be tested for their efficacy in inhibiting the growth of neoplastic cells, potentially offering a pathway for the development of novel anticancer drugs .
Hypoglycemic Effects
Indazole compounds have shown hypoglycemic activity, suggesting that 3-(1-ethyl-1H-indazol-3-yl)propanal could be used as a starting point for creating new treatments for diabetes. By modifying the indazole core, researchers can develop compounds that may effectively manage blood glucose levels .
Antihypertensive Properties
The indazole structure has been linked to antihypertensive effects. Derivatives of 3-(1-ethyl-1H-indazol-3-yl)propanal could be synthesized and evaluated for their potential to act as antihypertensive agents, contributing to the treatment of high blood pressure .
Neuroprotective Potential
Research into indazole derivatives has also touched upon their neuroprotective capabilities. Compounds based on 3-(1-ethyl-1H-indazol-3-yl)propanal could be investigated for their ability to protect neuronal cells against various types of damage, which is crucial in diseases such as Alzheimer’s and Parkinson’s .
Safety And Hazards
The compound has been classified with the signal word “Warning” and hazard statements H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
3-(1-ethylindazol-3-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-14-12-8-4-3-6-10(12)11(13-14)7-5-9-15/h3-4,6,8-9H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUHVEKJLYRYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-indazol-3-yl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



